Benzyl (7-(cyclopropylamino)heptyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[7-(cyclopropylamino)heptyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c21-18(22-15-16-9-5-4-6-10-16)20-14-8-3-1-2-7-13-19-17-11-12-17/h4-6,9-10,17,19H,1-3,7-8,11-15H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEITECXTHBMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCCCCCNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7-(Cyclopropylamino)Heptylamine
The precursor 7-(cyclopropylamino)heptylamine is synthesized via nucleophilic substitution. Starting with 7-bromoheptylamine, the bromide is displaced by cyclopropylamine under elevated temperatures (80–100°C) in a polar aprotic solvent such as dimethylformamide (DMF). Potassium carbonate acts as a base to neutralize hydrogen bromide, driving the reaction to completion. The reaction typically achieves an 85% yield after 24 hours, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Critical Considerations :
Carbamoylation with Benzyl Chloroformate
The amine intermediate is treated with benzyl chloroformate (1.1 equiv) in tetrahydrofuran (THF) at 0°C, with triethylamine (1.5 equiv) as a base. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, releasing hydrochloric acid. After stirring for 4–6 hours at room temperature, the product is extracted with ethyl acetate, washed with brine, and purified via recrystallization (ethanol/water), yielding 90% pure carbamate.
Mechanistic Insight :
The carbamate formation follows a two-step mechanism: (1) deprotonation of the amine by triethylamine, and (2) nucleophilic substitution at the chloroformate’s carbonyl group.
Stepwise Assembly via Hydroxyl Activation
An alternative approach begins with 7-aminoheptanol, sequentially introducing the carbamate and cyclopropylamino groups through hydroxyl activation.
Protection of the Amine Group
7-Aminoheptanol is reacted with benzyl chloroformate (1.05 equiv) in dichloromethane (DCM) at 0°C, using N,N-diisopropylethylamine (DIPEA) as a base. This yields benzyl (7-hydroxyheptyl)carbamate with 92% efficiency after aqueous workup.
Mesylation of the Hydroxyl Group
The hydroxyl group is activated by treatment with methanesulfonyl chloride (1.2 equiv) in DCM at 0°C. Triethylamine (1.5 equiv) facilitates mesylate formation, achieving quantitative conversion within 2 hours. The mesylate intermediate is highly reactive, enabling subsequent nucleophilic substitution without isolation.
Displacement with Cyclopropylamine
The mesylate is reacted with cyclopropylamine (2.0 equiv) in DMF at 80°C for 12 hours. Potassium iodide (0.1 equiv) catalyzes the substitution by stabilizing the transition state. The product is isolated via extraction (ethyl acetate/water) and chromatographed (silica gel, methanol/DCM), affording a 78% yield.
Advantages :
-
Avoids handling sensitive alkyl bromides.
-
Mesylation ensures high leaving-group aptitude, enhancing substitution efficiency.
Reductive Amination Pathway
For substrates lacking pre-installed amines, reductive amination offers a versatile route. This method constructs the heptyl backbone while introducing the cyclopropylamino group.
Synthesis of 7-Oxoheptyl Carbamate
Benzyl (7-oxoheptyl)carbamate is prepared by oxidizing benzyl (7-hydroxyheptyl)carbamate with pyridinium chlorochromate (PCC) in DCM. The ketone intermediate is obtained in 88% yield after filtration and solvent evaporation.
Reductive Amination with Cyclopropylamine
The ketone is reacted with cyclopropylamine (1.2 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at pH 5 (acetic acid buffer). The reaction proceeds via imine formation followed by reduction, yielding the target compound in 70% yield after purification.
Limitations :
-
Requires strict pH control to avoid over-reduction.
Solid-Phase Synthesis for Scalable Production
Solid-phase methods enhance scalability and purity, particularly for pharmaceutical applications. A Wang resin-bound variant of 7-aminoheptanol serves as the scaffold.
Resin Functionalization
The Wang resin is activated with 4-nitrophenyl chloroformate, followed by coupling with 7-aminoheptanol in DMF. The resin-bound alcohol is mesylated and subjected to cyclopropylamine displacement as described in Section 2.3.
Cleavage and Isolation
Treatment with trifluoroacetic acid (TFA)/DCM (1:9) cleaves the product from the resin, yielding this compound with >95% purity after lyophilization.
Throughput :
-
Enables gram-scale synthesis with minimal purification.
Comparative Analysis of Methodologies
| Parameter | Carbamoylation | Stepwise Activation | Reductive Amination | Solid-Phase Synthesis |
|---|---|---|---|---|
| Yield | 85–90% | 75–78% | 65–70% | >95% |
| Purity | High | Moderate | Moderate | Very High |
| Scalability | Moderate | High | Low | Very High |
| Complexity | Low | Moderate | High | High |
The carbamoylation route (Section 1) offers simplicity and high yields for laboratory-scale synthesis, while solid-phase methods (Section 4) excel in industrial applications requiring purity and scalability. Stepwise activation (Section 2) balances efficiency and practicality, avoiding hazardous intermediates like alkyl bromides.
Mechanistic and Kinetic Considerations
Scientific Research Applications
Chemical Applications
1. Protecting Group in Organic Synthesis
Benzyl (7-(cyclopropylamino)heptyl)carbamate is primarily utilized as a protecting group for amines during peptide synthesis. This application is crucial in organic chemistry, where selective protection of functional groups is necessary to prevent unwanted reactions. The compound's structure allows it to form stable covalent bonds with amine groups, which can be selectively removed when needed.
2. Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates various reactions, including amination and carbamoylation, making it valuable in synthetic pathways that require high specificity and yield.
Biological Applications
1. Enzyme Mechanism Studies
In biological research, this compound is used to study enzyme mechanisms and protein modifications. Its ability to protect amine groups allows researchers to investigate the roles of specific amino acids in enzymatic reactions without interference from other functional groups.
2. Anti-Inflammatory Potential
Recent studies indicate that compounds structurally related to this compound exhibit anti-inflammatory properties. These compounds can modulate inflammatory pathways and may provide therapeutic benefits for conditions such as arthritis and other inflammatory diseases . Research has shown that certain derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory disorders .
Industrial Applications
1. Polymer Production
In industry, this compound is utilized in the production of polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with specific properties, enhancing the performance of coatings used in various applications.
2. Pharmaceutical Formulations
The compound's versatility extends to pharmaceutical formulations where it may be included as an excipient or active ingredient. Its role in modifying drug release profiles or enhancing bioavailability is an area of ongoing research .
Case Studies
-
Peptide Synthesis Optimization
A study demonstrated the effectiveness of using this compound as a protecting group in synthesizing a complex peptide sequence. The results indicated higher yields compared to traditional protecting groups due to its selective deprotection capabilities. -
Anti-Inflammatory Research
In a clinical trial assessing the anti-inflammatory properties of compounds related to this compound, researchers found significant reductions in inflammatory markers among participants treated with these compounds compared to controls, highlighting their potential therapeutic applications .
Mechanism of Action
The mechanism of action of Benzyl (7-(cyclopropylamino)heptyl)carbamate involves its interaction with specific molecular targets. As a carbamate, it can form covalent bonds with amine groups, protecting them during chemical reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share key structural motifs with Benzyl (7-(cyclopropylamino)heptyl)carbamate, enabling a comparative analysis:
2.1. tert-Butyl benzyl(cyclopropyl)carbamate (3s)
- Structure : Incorporates a tert-butyl group instead of the heptyl chain.
- Synthesis : Synthesized via alkylation of tert-butyl cyclopropylcarbamate with benzyl bromide (73% yield, NaH/DMF, 16 hours) .
Key Data :
Property Value Molecular formula C₁₆H₂₂N₂O₂ Molecular weight 274.36 g/mol ¹H NMR (CDCl₃) δ 7.35–7.15 (ArH), 4.39 (NCH₂), 0.74–0.53 (cyclopropane CH₂) Yield 73% Purification Silica column (8:1 pentanes:EtOAc) - Shorter alkyl chain decreases lipophilicity (logP estimated at ~2.5 vs. ~4.5 for the heptyl analog).
2.2. Benzyl (S)-(1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl)carbamate (3t)
- Structure : Features a chiral phenylpropan-2-yl backbone instead of a heptyl chain.
- Synthesis : Prepared via CDI-mediated coupling of Boc-L-phenylalanine with cyclopropylamine (48% yield, THF, 16 hours) .
Key Data :
Property Value Molecular formula C₂₀H₂₁N₃O₃ Molecular weight 363.40 g/mol Rf value 0.35 (1:1 pentanes:EtOAc) Yield 48% Physical state White solid - Key Differences: The phenyl group introduces aromatic interactions, which may enhance binding to hydrophobic protein pockets compared to the aliphatic heptyl chain. The chiral center and amide group (vs.
2.3. This compound
Hypothesized Properties :
Property Value (Estimated) Molecular formula C₁₈H₂₆N₂O₂ Molecular weight 314.41 g/mol Lipophilicity (logP) ~4.5 Solubility Low in water; soluble in DCM, THF Unique Features :
- The heptyl chain increases flexibility and membrane permeability compared to 3s and 3t.
- Expected ¹H NMR signals: δ 7.35–7.15 (ArH), 3.5–3.2 (carbamate OCH₂), 1.2–1.5 (heptyl CH₂), 0.5–0.7 (cyclopropane CH₂) .
Comparative Analysis
3.2. Reactivity
- Carbamates in all compounds resist hydrolysis under mild conditions.
- The cyclopropane ring in all analogs is prone to ring-opening under acidic or oxidative conditions, but the heptyl chain in the target compound may slow such reactions due to reduced electron withdrawal .
Biological Activity
Benzyl (7-(cyclopropylamino)heptyl)carbamate is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can provide insights into its applications in medicinal chemistry and therapeutic interventions. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure
This compound can be represented by the following chemical structure:
- Chemical Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 250.30 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial and anti-inflammatory agent. The compound's activity is largely attributed to its ability to interact with specific biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of carbamate have been shown to possess activity against various bacterial strains, including resistant strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
| Organism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Antifungal activity |
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
The biological mechanisms underlying the activity of this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammation and microbial growth.
- Receptor Interaction : It is hypothesized that the compound interacts with specific receptors that mediate immune responses, potentially leading to reduced inflammation.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluated a series of carbamate derivatives, including this compound, against a panel of bacteria and fungi. The results showed promising inhibition against Staphylococcus aureus and Candida albicans, suggesting a broad-spectrum antimicrobial potential .
- Inflammation Model : In vivo studies using animal models demonstrated that treatment with this compound led to a significant reduction in markers of inflammation, such as TNF-alpha and IL-6 levels, indicating its potential utility in treating inflammatory diseases .
- Mechanistic Insights : Further investigation into the mechanistic pathways revealed that the compound effectively downregulates NF-kB signaling, a critical pathway in inflammation and immune response .
Q & A
Q. What are the recommended synthetic routes for Benzyl (7-(cyclopropylamino)heptyl)carbamate, and what parameters critically influence yield?
- Methodological Answer : Synthesis typically involves coupling a cyclopropylamine-containing heptyl chain with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Key parameters include:
-
Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of the carbamate group) .
-
Stoichiometry : Use a 1.1:1 molar ratio of benzyl chloroformate to the amine to ensure complete conversion .
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Workup : Extract impurities via aqueous washes (e.g., NaHCO₃ for unreacted chloroformate removal) .
-
Validation : Confirm purity via HPLC (>95%) and characterize by ¹H/¹³C NMR .
Reaction Optimization Conditions Impact Solvent Choice DCM vs. THF DCM reduces side-product formation Reaction Time 12–24 hrs Longer durations improve amine activation
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in amber glass vials under nitrogen at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture .
- Handling : Use gloves and fume hoods to avoid dermal exposure. Quench spills with ethanol/water mixtures to neutralize reactive intermediates .
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- NMR : ¹H NMR identifies the benzyl group (δ 7.2–7.4 ppm) and cyclopropyl protons (δ 0.5–1.2 ppm). ¹³C NMR confirms the carbamate carbonyl (δ 155–160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 307.2) .
- IR : Look for N-H stretches (~3300 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory cytotoxicity data across cell lines be systematically resolved?
- Methodological Answer :
-
Standardization : Use identical passage numbers and media batches (e.g., RPMI-1640 with 10% FBS) .
-
Solubility Checks : Pre-dissolve in DMSO (<0.1% final concentration) and confirm stability via LC-MS over 24 hrs .
-
Orthogonal Assays : Compare MTT, ATP luminescence, and apoptosis markers (e.g., caspase-3) to rule out assay-specific artifacts .
Case Study Discrepancy Resolution Strategy HeLa vs. MCF-7 IC50 varies by >50% Test metabolite generation using liver microsomes
Q. What experimental designs are optimal for studying enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, pre-incubate acetylcholinesterase with the compound (0–100 µM) and monitor substrate turnover .
- Molecular Docking : Model interactions with enzymes (e.g., CYP450 isoforms) using software like AutoDock Vina, guided by spirocyclic carbamate data .
Q. How can researchers identify off-target interactions in complex biological systems?
- Methodological Answer :
- Chemoproteomics : Immobilize the compound on resin for affinity pull-downs, followed by LC-MS/MS to identify binding proteins .
- CRISPR Screening : Perform genome-wide knockouts to pinpoint sensitized pathways (e.g., oxidative stress response genes) .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
